GW-406381
CAS No.: 221148-46-5
Cat. No.: VC0529612
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 221148-46-5 |
---|---|
Molecular Formula | C21H19N3O3S |
Molecular Weight | 393.5 g/mol |
IUPAC Name | 2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine |
Standard InChI | InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3 |
Standard InChI Key | NXMZBNYLCVTRGB-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3 |
Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3 |
Appearance | Solid powder |
Introduction
Chemical Identity and Pharmacological Profile
GW-406381, chemically designated as 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is characterized by its sulfonamide backbone and fluorinated aromatic groups. Its molecular formula is , with a molecular weight of 477.45 g/mol . The compound’s structure facilitates high selectivity for COX-2 over COX-1, with an inhibitory concentration (IC) ratio exceeding 1,000-fold in enzymatic assays .
Table 1: Key Chemical and Pharmacological Properties of GW-406381
Property | Value |
---|---|
CAS Number | 221148-46-5 |
Molecular Formula | |
Molecular Weight | 477.45 g/mol |
Solubility | 25 mg/mL in DMSO |
Selectivity (COX-2/COX-1) | >1,000-fold |
CNS Penetration | Brain:blood ratio >1 |
GW-406381’s brain:blood ratio exceeds 1, distinguishing it from rofecoxib and celecoxib, which exhibit limited CNS distribution . This property underpins its investigational use in conditions involving central sensitization, such as neuropathic pain.
Mechanism of Action: Dual Peripheral and Central Effects
In comparative studies, GW-406381 reduced spinal cord prostaglandin E (PGE) levels by 70% at 30 mg/kg, whereas celecoxib showed no significant effect . This suggests that central COX-2 inhibition may be critical for managing pain states involving neuronal hypersensitivity.
Preclinical Efficacy in Animal Models
GW-406381 has been evaluated across multiple pain models, demonstrating broad activity:
Table 2: Preclinical Efficacy of GW-406381
These studies positioned GW-406381 as a candidate for osteoarthritis and neuropathic pain, prompting clinical trials in humans.
Clinical Trials in Osteoarthritis
Two randomized, double-blind studies evaluated GW-406381 in knee osteoarthritis (OA):
Study B (12-Week Flare Design)
-
Participants: 1,331 patients randomized to GW-406381 (1–50 mg), celecoxib (200 mg), or placebo .
-
Primary Endpoints: WOMAC pain/function subscores and Patient Global Assessment (PGA).
-
Results: No GW-406381 dose outperformed placebo. Celecoxib was superior to placebo on all endpoints .
The discrepancy between studies may relate to design differences: Study A enrolled patients with stable pain, whereas Study B required flare induction, potentially masking GW-406381’s effects in acute-on-chronic pain.
Clinical Trials in Migraine and Neuropathic Pain
Migraine (CXA20008 Trial)
-
Design: Single-dose, placebo-controlled study comparing GW-406381 (70 mg) and naproxen (825 mg) .
-
Results: At 2 hours, 50% of GW-406381 patients reported headache relief vs. 35% on placebo (P = .032). Naproxen achieved 56% relief (P = .005) .
AE | GW-406381 50 mg (%) | Placebo (%) |
---|---|---|
Hypertension | 12 | 6 |
Peripheral Edema | 8 | 5 |
Headache | 7 | 6 |
Notably, celecoxib exhibited fewer AEs in Study A but showed efficacy in Study B, underscoring the complexity of COX-2 inhibitor safety .
Therapeutic Implications and Future Directions
GW-406381’s CNS penetration offers theoretical advantages in neuropathic pain, though clinical evidence remains inconclusive. Its efficacy in migraine and mixed OA results suggest context-dependent utility. Future research should:
-
Evaluate longer treatment durations in neuropathic pain.
-
Compare GW-406381 with gabapentinoids in central sensitization models.
-
Investigate biomarkers to identify responders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume